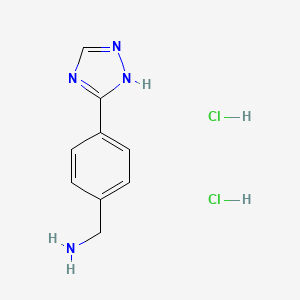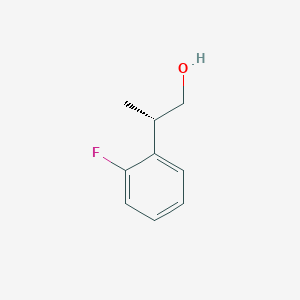
(2S)-2-(2-Fluorophenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(2-Fluorophenyl)propan-1-ol, also known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as an antidepressant. The chemical structure of fluoxetine includes a phenyl ring and a hydroxyl group, which makes it a chiral molecule.
作用机制
Fluoxetine acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin into presynaptic neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, which enhances its neurotransmission. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, sleep, and other physiological processes. By increasing the levels of serotonin, (2S)-2-(2-Fluorophenyl)propan-1-ol is believed to improve mood and reduce anxiety.
Biochemical and Physiological Effects:
Fluoxetine has been shown to have a number of biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Fluoxetine has also been shown to increase the density of serotonin receptors in the brain, which may contribute to its therapeutic effects. Additionally, (2S)-2-(2-Fluorophenyl)propan-1-ol has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other medical conditions.
实验室实验的优点和局限性
Fluoxetine has several advantages for use in lab experiments. It is a well-established drug that has been extensively studied, and its mechanism of action is well understood. It is also relatively easy to administer and has a low toxicity profile. However, there are also some limitations to its use. Fluoxetine is a complex molecule that requires specialized equipment and expertise for its synthesis. Additionally, its effects on neurotransmission are not specific to serotonin, and it may have off-target effects on other neurotransmitters.
未来方向
There are several future directions for research on (2S)-2-(2-Fluorophenyl)propan-1-ol. One area of interest is its potential use in the treatment of other medical conditions such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new SSRI drugs that have improved selectivity and fewer side effects. Additionally, there is ongoing research into the role of serotonin and other neurotransmitters in the regulation of mood and behavior, which may lead to new insights into the mechanisms of action of (2S)-2-(2-Fluorophenyl)propan-1-ol and other psychiatric drugs.
Conclusion:
In conclusion, (2S)-2-(2-Fluorophenyl)propan-1-ol is a selective serotonin reuptake inhibitor that is commonly used as an antidepressant. Its synthesis is a complex process that requires specialized equipment and expertise. Fluoxetine has been extensively studied for its therapeutic effects on mood and anxiety, and it has a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, (2S)-2-(2-Fluorophenyl)propan-1-ol remains a valuable tool for the study of neurotransmission and psychiatric disorders. Ongoing research into the mechanisms of action of (2S)-2-(2-Fluorophenyl)propan-1-ol and other psychiatric drugs may lead to new treatments for a variety of medical conditions.
合成方法
Fluoxetine is synthesized from benzyl chloride and 2-fluorobenzaldehyde through a series of reactions that involve reduction, alkylation, and cyclization. The final product is obtained as a racemic mixture, which is then separated into its enantiomers using chiral chromatography. The synthesis of (2S)-2-(2-Fluorophenyl)propan-1-ol is a complex process that requires specialized equipment and expertise.
科学研究应用
Fluoxetine has been extensively studied for its antidepressant and anxiolytic effects. It is also used to treat other psychiatric disorders such as obsessive-compulsive disorder, bulimia nervosa, and premenstrual dysphoric disorder. Fluoxetine has been shown to increase the levels of serotonin in the brain by inhibiting its reuptake, which is believed to be the mechanism responsible for its therapeutic effects.
属性
IUPAC Name |
(2S)-2-(2-fluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHYDGZUYQPLGO-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2-Fluorophenyl)propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2466960.png)
![1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2466962.png)


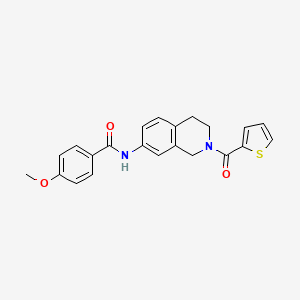
![N-(2-chlorophenyl)-2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2466967.png)
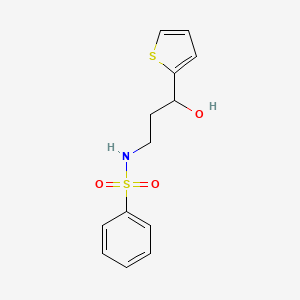
![7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2466969.png)
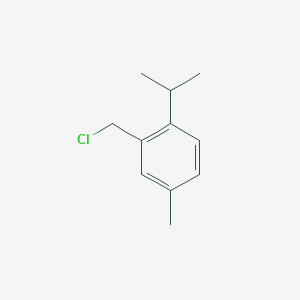
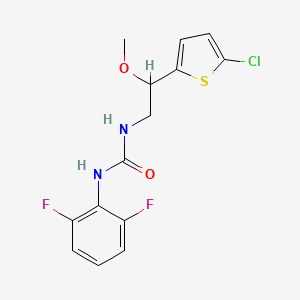
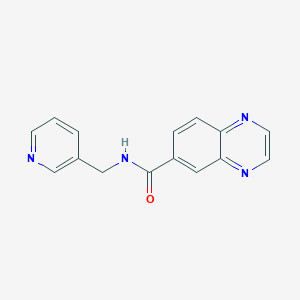
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2466979.png)

